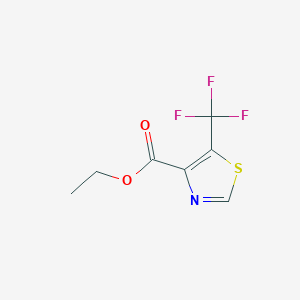

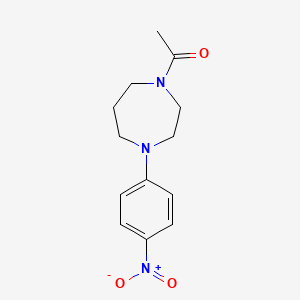

![molecular formula C12H15N3O B1398004 1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 906532-83-0](/img/structure/B1398004.png)

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Descripción general

Descripción

“1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is an intermediate of Rimegepant, which is used to prevent and treat the symptoms of migraine headaches .

Synthesis Analysis

The synthesis of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” involves several steps. The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .

Molecular Structure Analysis

The molecular structure of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is complex. It has been designed and synthesized as selective mTOR inhibitors . The most active compound in ATP binding site of SFKs was revealed through Molecular dynamics (MDs) simulation .

Chemical Reactions Analysis

The chemical reactions of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” are complex. The transformation of milrinone to 1,3-dihydro-5-methyl-6- (4-pyridinyl)-2H-imidazo [4,5-b]pyridin-2-one resulted in very potent cAMP PDE III inhibitors with in vitro activity in the nanomolar range .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” include a molecular weight of 217.27 and a melting point of 224 - 228 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Synthesis of Derivatives

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts (Ghorbani‐Vaghei & Amiri, 2014).

Potential Anticancer Agents

Imidazo[4,5-b]pyridines have been explored for their potential as anticancer agents. The active imidazo[4,5-b]pyridine was shown to cause the accumulation of cells at mitosis, indicating its potential in cancer therapy (Temple et al., 1987).

Eco-friendly Synthesis

An environmentally-benign method for synthesizing 1H-imidazo[4,5-b]pyridine has been developed. This involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water, using an air oxidative cyclocondensation reaction (Kale et al., 2009).

Antimicrobial and Anticancer Activity

Novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and screened for their antimicrobial and anticancer activities (Banda et al., 2016).

Spectroscopic Properties Study

The structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine] have been analyzed using various spectroscopic methods, providing insights into its physical and chemical characteristics (Vural et al., 2016).

C═O and C═C Bond-forming Reactions

A strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines using transition metal-mediated reactions has been developed. This represents an efficient approach for forming C-N, C═O, and C═C bonds (Cao et al., 2014).

Biological and Chemical Studies

Antiproliferative Activity

2-Thioxo-1H,3H-imidazo[4,5-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity in vitro against human cancer cell lines (Liszkiewicz et al., 2003).

Potential HIV-1 Inhibitors

Certain substituted imidazo[1,2-a]pyridines have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase, showing good inhibitory activity in enzymatic and HIV anti-infectivity assays (Bode et al., 2011).

Synthesis of Novel Isomers

Research has been conducted on the synthesis of new isomers like 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives, exploring their potential in medical applications such as antituberculotic activity (Bukowski & Janowiec, 1996).

Vibrational Spectra and Molecular Structure

The molecular structure and vibrational spectra of various imidazo[4,5-b]pyridine derivatives have been determined using density functional theory and X-ray data, providing valuable insights into their molecular characteristics (Lorenc et al., 2008).

Therapeutic Applications

Imidazo[1,2-a]pyridine has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and other therapeutic activities (Deep et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-12-14-11-10(7-4-8-13-11)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPGJEKERBHADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(NC2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

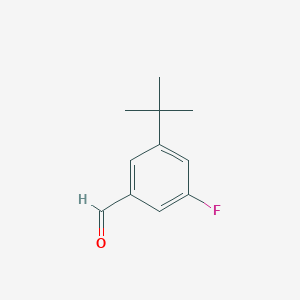

![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)

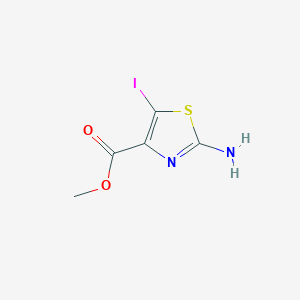

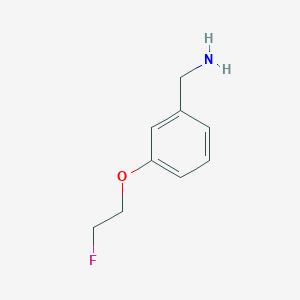

![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)

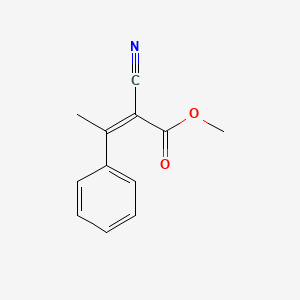

![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)

![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)

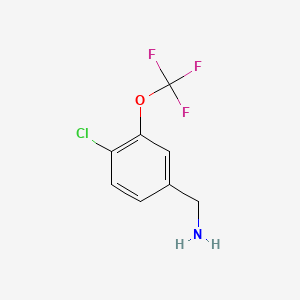

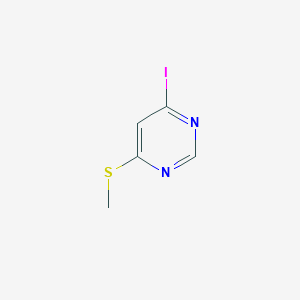

![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)

![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)